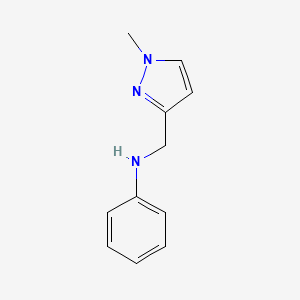
N-((1-Methyl-1H-pyrazol-3-yl)methyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((1-Methyl-1H-pyrazol-3-yl)methyl)aniline” is a compound that contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The pyrazole ring is attached to an aniline group, which is a phenyl group attached to an amino group. This compound is an important intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the reaction of diarylhydrazones and vicinal diols . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride . Further details about the synthesis process can be found in the referenced articles .
Molecular Structure Analysis
The molecular structure of “N-((1-Methyl-1H-pyrazol-3-yl)methyl)aniline” consists of a pyrazole ring attached to an aniline group . The empirical formula of this compound is C10H11N3 and its molecular weight is 173.21 .
Scientific Research Applications
Luminescent Materials for OLEDs
Highly Luminescent Tetradentate Bis-cyclometalated Platinum Complexes
Research into luminescent materials has led to the development of highly luminescent tetradentate bis-cyclometalated platinum complexes, where related compounds, including various aniline derivatives, have been synthesized and analyzed for their structure, photophysics, and potential in electroluminescence applications. This includes the exploration of their use in organic light-emitting diode (OLED) devices, demonstrating excellent performance and efficiency, making them suitable for display and lighting technologies (Vezzu et al., 2010).
Synthetic Methods in Organic Chemistry
Mechanism of Anodic N-N Bond Formation
Insights into the electrochemical synthesis of medicinally relevant structures through anodic N-N bond formation have been gained. This method offers a safe and sustainable approach to creating complex molecules, highlighting the versatility of aniline derivatives in facilitating diverse chemical syntheses (Gieshoff et al., 2017).
Antimicrobial Applications
Synthesis and Antimicrobial Activity of Novel Heterocyclic Disazo Dyes
Aniline derivatives have been utilized in synthesizing novel heterocyclic disazo dyes, exhibiting significant antimicrobial activity. This underscores the potential of such compounds in developing new antimicrobial agents and dyes with specific absorption characteristics (Karcı et al., 2009).
Chemosenors for Metal Ions
Chemosensors for Aluminum Ion Detection
The development of efficient chemosensors for Al3+ ion detection in aqueous solutions illustrates another application area. These chemosensors, integrating aniline derivatives, show high selectivity and sensitivity, demonstrating their utility in environmental monitoring and health diagnostics (Shree et al., 2019).
Coordination Chemistry and Metal Complexes
Structural Analysis of Coordination Compounds
Research on coordination chemistry has led to the synthesis and characterization of compounds featuring aniline derivatives as ligands, providing insights into the structural aspects of metal-ligand interactions. These studies facilitate the design of metal complexes with specific properties for catalysis, material science, and biological applications (Daoudi et al., 2002).
Safety and Hazards
properties
IUPAC Name |
N-[(1-methylpyrazol-3-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-14-8-7-11(13-14)9-12-10-5-3-2-4-6-10/h2-8,12H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBPVRNJIXJHCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CNC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-Methyl-1H-pyrazol-3-yl)methyl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-chloropyridine](/img/structure/B2825778.png)
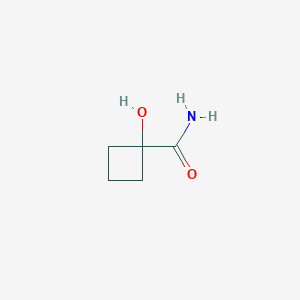
![8-(2,3-Dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidaz olidino[1,2-h]purine-2,4-dione](/img/structure/B2825780.png)
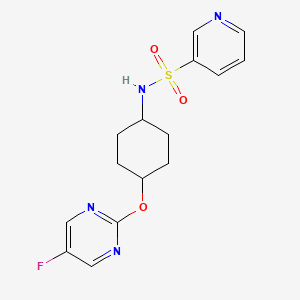
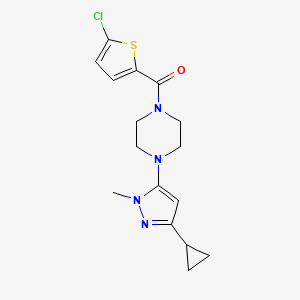
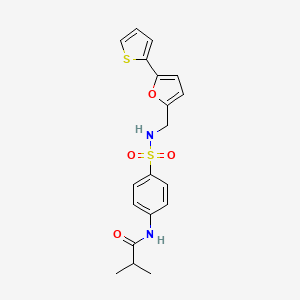
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2825784.png)
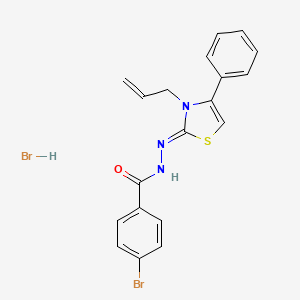
![8-(3,3-Dimethylbutanoyl)-4-[(4-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2825787.png)
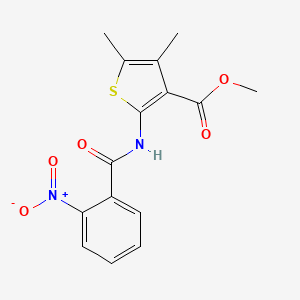
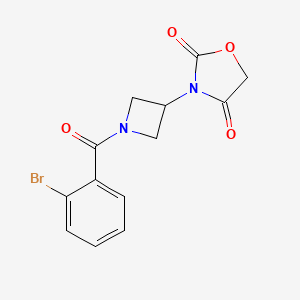
![Methyl 2-[[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]amino]acetate](/img/structure/B2825796.png)